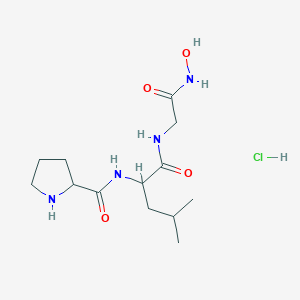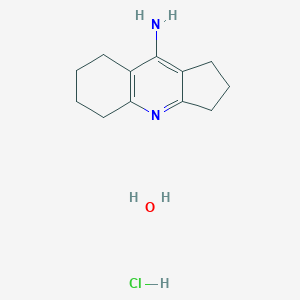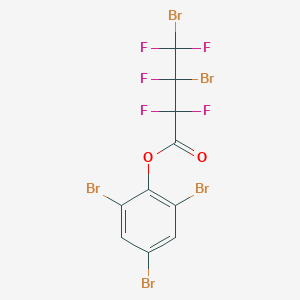![molecular formula C18H21N3O4S2 B040070 BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]- CAS No. 120164-58-1](/img/structure/B40070.png)
BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroprednisone is a topical glucocorticoid first reported in 1960. It is a chlorinated derivative of prednisone and is known for its anti-inflammatory properties. The acetate ester prodrug, chloroprednisone 21-acetate, was sold under the brand name Topilan as an anti-inflammatory agent .
Preparation Methods
Chloroprednisone is synthesized through the chlorination of prednisoneThe acetate ester prodrug, chloroprednisone 21-acetate, is prepared by esterification of chloroprednisone with acetic anhydride .
Chemical Reactions Analysis
Chloroprednisone undergoes various chemical reactions, including:
Oxidation: Chloroprednisone can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert chloroprednisone to its reduced forms.
Scientific Research Applications
Chloroprednisone has several scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoids.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the development of anti-inflammatory drugs.
Industry: Employed in the formulation of topical anti-inflammatory creams and ointments.
Mechanism of Action
Chloroprednisone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune reactions. The molecular targets include various cytokines and inflammatory mediators .
Comparison with Similar Compounds
Chloroprednisone is similar to other glucocorticoids like prednisone, fludrocortisone, and dexamethasone. its chlorinated structure provides unique properties, such as enhanced topical activity. Similar compounds include:
- Prednisone
- Fludrocortisone
- Dexamethasone
- Hydrocortisone .
Properties
CAS No. |
120164-58-1 |
|---|---|
Molecular Formula |
C18H21N3O4S2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-1,3-benzothiazol-2-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-9-10(2)16(23)14(11(3)22)17-15(9)21-18(26-17)20-8-12-4-6-13(7-5-12)27(19,24)25/h4-7,11,22-23H,8H2,1-3H3,(H,20,21)(H2,19,24,25) |
InChI Key |
RAVVXWIPJZJVLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(C)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(C)O)O)C |
Synonyms |
Benzenesulfonamide, 4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)


![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)





